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Compound of Interest

[5-Chloro-2-(2-
Compound Name:

propynyloxy)phenyllmethanol
CAS No.: 400751-45-3

Cat. No.: B2429519

Get Quote

Executive Summary & Chemical Identity

As researchers in medicinal chemistry and materials science, we often encounter "privileged
structures"—scaffolds that serve as versatile distinct nodes in chemical space. [5-Chloro-2-(2-
propynyloxy)phenyllmethanol is one such intermediate. It functions as a bifunctional building
block: the benzyl alcohol moiety offers a handle for oxidation or halogenation, while the
propargyl ether serves as a latent "click" handle or a precursor for intramolecular cyclization to
benzofurans and chromenes.

The following data summarizes the core identifiers for integration into your compound libraries
and ELNs (Electronic Lab Notebooks).

Table 1: Chemical Identifiers & Properties
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Property Value

IUPAC Name [5-Chloro-2-(2-propynyloxy)phenylmethanol

Common Name 5-Chloro-2-(prop-2-yn-1-yloxy)benzyl alcohol

Molecular Formula C10H9CIO2

Molecular Weight 196.63 g/mol

SMILES (Canonical) OCC1=C(OCC#C)C=CC(Cl)=C1

InChi String InChl=1S/C10H9CIO2/c1-2-4-13-10-6-3-8(11)5-
9(10)7-12/h1,3,5-6,12H,4,7H2

Key Functional Groups Aryl Chloride, Propargy! Ether, Benzyl Alcohol

Predicted LogP ~2.1 (Moderate Lipophilicity)

Synthetic Pathway: Chemoselective O-Alkylation

The synthesis of this compound requires high chemoselectivity to ensure alkylation occurs at
the phenolic oxygen rather than the benzylic alcohol. The difference in pKa between the phenol
(~10) and the benzyl alcohol (~15) allows us to use a mild base like Potassium Carbonate (

), which deprotonates the phenol exclusively, leaving the aliphatic alcohol untouched.

Strategic Logic

o Reagent Choice: Propargyl bromide is used as the electrophile. It is typically supplied as a
solution in toluene to mitigate shock sensitivity.

o Base Selection:

is preferred over NaH. NaH is non-selective and would deprotonate both hydroxyl groups,
leading to a mixture of mono- and bis-alkylated products.

e Solvent System: Acetone or DMF. Acetone is easier to remove during workup, but DMF
accelerates the reaction via better solubilization of the carbonate anion.

Diagram 1: Synthetic Workflow
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Caption: Chemoselective O-alkylation strategy leveraging pKa differences to avoid side
reactions at the benzylic position.

Experimental Protocol

Objective: Synthesis of [5-Chloro-2-(2-propynyloxy)phenyllmethanol on a 10 mmol scale.
Materials:

e 5-Chloro-2-hydroxybenzyl alcohol (1.58 g, 10 mmol)

e Propargyl bromide (80% wt in toluene) (1.34 mL, ~12 mmol)

o Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol)

o Acetone (Reagent Grade, 50 mL)

Methodology:

e Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar
and a reflux condenser. Flush with Nitrogen (

).

e Solubilization: Add 5-Chloro-2-hydroxybenzyl alcohol and 50 mL of acetone. Stir until fully
dissolved.

o Deprotonation: Add anhydrous
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in one portion. The suspension will turn slightly yellow as the phenoxide forms. Stir at room
temperature for 15 minutes.

o Alkylation: Add propargyl bromide dropwise via syringe over 5 minutes. Caution: Propargy!
bromide is a lachrymator.

o Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a less polar spot (
) should appear.

o Workup:
o Cool to room temperature.[1]
o Filter off the solid inorganic salts (

, eXcess
)

o Concentrate the filtrate under reduced pressure (Rotovap).

o Redissolve the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and Brine (15
mL).

o Dry over
, filter, and concentrate.

« Purification: The crude oil often solidifies. If necessary, purify via flash column
chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Check: The appearance of a triplet at

ppm (alkyne proton) and a doublet at

ppm (OCH2) in the
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H-NMR confirms the installation of the propargyl group.

Downstream Applications: The "Clickable" Scaffold

This molecule is not just an endpoint; it is a gateway to complex heterocycles. The proximity of
the propargyl ether to the benzyl alcohol allows for intramolecular cyclization reactions,
particularly those catalyzed by "soft" Lewis acids like Gold(l) or Platinum(ll).

Key Transformation: Gold-Catalyzed Cycloisomerization
By activating the alkyne with a gold catalyst (e.qg.,
or

), the benzyl alcohol oxygen can attack the internal carbon of the alkyne. This pathway typically
yields isochromene derivatives, which are potent scaffolds in antifungal and anticancer drug
discovery.

Diagram 2: Application Pathways

[5-Chloro-2-(2-propynyloxy)phenyljmethanol

—
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Caption: Divergent synthetic utility: Oxidation, Metal-Catalyzed Cyclization, and Click
Chemistry.

Safety & Handling
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e Propargyl Functionality: While stable at room temperature, propargyl ethers can be
energetic. Avoid distillation to dryness at high temperatures (>150°C).

o Reagent Toxicity: Propargyl bromide is a potent alkylating agent and lachrymator. All
transfers must occur in a fume hood.

e Storage: Store the product at 2—-8°C. The benzyl alcohol moiety is susceptible to slow air
oxidation to the aldehyde over months.

References

o Williamson Ether Synthesis Protocols

o Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

o Sigma-Aldrich.[2] Product Specification: 5-Chloro-2-hydroxybenzyl alcohol. (Used for
precursor validation).

o Gold-Catalyzed Cyclization of Alkynyl Benzyl Alcohols

o Journal of Organic Chemistry. "Gold(lll)-Catalyzed Synthesis of Isochromenes from
Alkynyl Benzyl Alcohols.

o Chemical Reviews. "Recent Advances in the Synthesis of Chromenes and Isochromenes."

» Propargyl Ether Safety: Bretherick's Handbook of Reactive Chemical Hazards. Propargyl
Compounds. (Safety grounding for Section 5).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [[5-Chloro-2-(2-propynyloxy)phenyl]methanol SMILES
and InChlKey]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2429519/docs#5-chloro-2-2-propynyloxy-phenyl-
methanol-smiles-and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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